5-Bromospiro[indoline-3,4'-piperidin]-2-one 5-Bromospiro[indoline-3,4'-piperidin]-2-one
Brand Name: Vulcanchem
CAS No.: 920023-50-3
VCID: VC7867904
InChI: InChI=1S/C12H13BrN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
SMILES: C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15

5-Bromospiro[indoline-3,4'-piperidin]-2-one

CAS No.: 920023-50-3

Cat. No.: VC7867904

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15

* For research use only. Not for human or veterinary use.

5-Bromospiro[indoline-3,4'-piperidin]-2-one - 920023-50-3

Specification

CAS No. 920023-50-3
Molecular Formula C12H13BrN2O
Molecular Weight 281.15
IUPAC Name 5-bromospiro[1H-indole-3,4'-piperidine]-2-one
Standard InChI InChI=1S/C12H13BrN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Standard InChI Key PFFRGOQFTUYBQZ-UHFFFAOYSA-N
SMILES C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O
Canonical SMILES C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is 5-bromospiro[1H-indole-3,4'-piperidine]-2-one, with a molecular formula of C₁₂H₁₃BrN₂O and a molecular weight of 281.15 g/mol . The spiro junction connects the indoline’s C3 to the piperidine’s C4', creating a rigid bicyclic system (Fig. 1). The bromine atom at C5 enhances electrophilic reactivity, while the lactam group at C2 contributes to hydrogen-bonding potential .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₃BrN₂O
Molecular Weight281.15 g/mol
SMILESC1CNCCC12C3=C(C=CC(=C3)Br)NC2=O
LogP (Consensus)1.28
Solubility (ESOL)3.03 mg/mL
Hydrogen Bond Acceptors2

Spectroscopic and Computational Data

  • NMR: The proton NMR (400 MHz, CDCl₃) reveals characteristic signals for the piperidine ring (δ 1.73–3.41 ppm) and aromatic protons (δ 6.92–7.42 ppm) .

  • Docking Studies: Molecular docking predicts strong interactions with kinase active sites, particularly c-Met, due to the bromine’s halogen bonding and the spiro system’s conformational rigidity .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Alkylation of Oxindole: Benzylbis(2-chloroethyl)amine reacts with oxindole in tetrahydrofuran (THF) using sodium hydride as a base, yielding 1'-benzylspiro[indoline-3,4'-piperidin]-2-one .

  • Debenzylation: Catalytic hydrogenation (10% Pd/C, H₂, methanol) removes the benzyl group, providing the final product in yields of 78–90% .

Key Reaction Conditions:

  • Temperature: 90°C for alkylation; room temperature for hydrogenation .

  • Purification: Silica gel chromatography (chloroform:methanol) .

Industrial Scalability

While large-scale production details are scarce, optimized protocols emphasize:

  • Cost Efficiency: Substituting NaH with cheaper bases (e.g., K₂CO₃) .

  • Green Chemistry: Solvent recycling and catalytic hydrogenation to minimize waste.

Biological Activity and Mechanisms

Anticancer Activity

5-Bromospiro[indoline-3,4'-piperidin]-2-one exhibits potent inhibition of c-Met kinase, a receptor tyrosine kinase overexpressed in cancers. In TR-FRET assays, derivatives showed IC₅₀ values of 0.0147–17 μM, with cell-based assays confirming antiproliferative effects (IC₅₀: 1.56–1400 μM) . The bromine atom enhances target binding by forming halogen bonds with kinase hinge residues .

Central Nervous System (CNS) Effects

Structural analogs demonstrate affinity for G-protein-coupled receptors (GPCRs) implicated in anxiety and depression, suggesting potential CNS applications .

Pharmacological Applications

Oncology

As a c-Met inhibitor, this compound is a candidate for treating hepatocellular carcinoma and non-small cell lung cancer . Its spirocyclic core improves metabolic stability compared to linear analogs .

Antimicrobial Therapy

Ongoing research explores its utility against multidrug-resistant pathogens, though cytotoxicity profiles require optimization.

Comparative Analysis with Analogues

Table 2: Comparison of Brominated Spiro[indoline] Derivatives

CompoundSubstituentc-Met IC₅₀ (μM)Solubility (mg/mL)
5-Bromospiro[indoline-3,4'-piperidin]-2-oneBr at C50.01473.03
6-Bromospiro[indoline-3,4'-piperidin]-2-oneBr at C60.892.81
4-Bromospiro[indoline-3,4'-piperidin]-2-oneBr at C41.562.95

Key trends:

  • Positional Sensitivity: Bromine at C5 maximizes c-Met inhibition due to optimal halogen bonding geometry .

  • Solubility: Minor variations arise from differences in crystal packing and hydrogen-bonding networks .

Future Perspectives

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structural Optimization: Introduce polar groups (e.g., -OH, -NH₂) to enhance solubility without compromising activity .

  • Target Expansion: Screen against emerging targets like PD-L1 and BTK .

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